molecular formula C10H20N2O3 B14799455 Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate

Tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate

Cat. No.: B14799455
M. Wt: 216.28 g/mol
InChI Key: BNYSKXGRSHDHEH-UHFFFAOYSA-N
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Description

3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is a compound that features a tert-butoxycarbonyl (BOC) protected aminomethyl group and an amino group attached to an oxolane ring. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE typically involves the protection of the aminomethyl group with a BOC group. One common method is to start with an oxolane derivative and introduce the aminomethyl group through a nucleophilic substitution reaction. The BOC protection is then achieved using di-tert-butyl dicarbonate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure product purity .

Chemical Reactions Analysis

Types of Reactions

3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Investigated for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE involves its ability to interact with various molecular targets through its amino groups. The BOC protection provides stability during synthetic transformations, allowing for selective reactions at the aminomethyl group. Upon deprotection, the free amine can engage in hydrogen bonding, nucleophilic attacks, and other interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(BOC-AMINOMETHYL)-3-AMINO-OXOLANE is unique due to its oxolane ring, which imparts distinct reactivity and stability compared to other cyclic amines. This makes it a valuable intermediate in the synthesis of various organic compounds and pharmaceuticals .

Properties

Molecular Formula

C10H20N2O3

Molecular Weight

216.28 g/mol

IUPAC Name

tert-butyl 2-amino-2-(3-aminooxolan-3-yl)acetate

InChI

InChI=1S/C10H20N2O3/c1-9(2,3)15-8(13)7(11)10(12)4-5-14-6-10/h7H,4-6,11-12H2,1-3H3

InChI Key

BNYSKXGRSHDHEH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(C1(CCOC1)N)N

Origin of Product

United States

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